tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate
Overview
Description
tert-Butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further linked to an indane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate typically involves the following steps:
Formation of the Indane Derivative: The indane structure is synthesized through a series of reactions starting from commercially available precursors. This may involve cyclization reactions to form the indane ring.
Introduction of the Amino Group: The amino group is introduced through amination reactions, often using reagents such as ammonia or amines.
Carbamate Formation: The final step involves the formation of the carbamate moiety. This is achieved by reacting the amino-indane derivative with tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbamate moiety or the indane ring to yield reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Oxidized indane derivatives.
Reduction Products: Reduced carbamate or indane derivatives.
Substitution Products: Substituted amino-indane derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biological Probes: It is used as a probe to study biological pathways and mechanisms.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Pharmacokinetics: Studies are conducted to understand its absorption, distribution, metabolism, and excretion in biological systems.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Agriculture: It is investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
N-Boc-2,3-dihydro-1H-pyrrole: Another carbamate derivative with a different core structure.
tert-Butyl (2,3-dihydro-1H-inden-5-yl)carbamate: A closely related compound with slight structural variations.
Uniqueness: tert-Butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate is unique due to its specific indane structure combined with the carbamate moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-10-5-6-11-9(8-10)4-7-12(11)15/h5-6,8,12H,4,7,15H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXVGAKDEJZVIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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